6-ethynyl-1,4-dioxepan-6-amine hydrochloride
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Overview
Description
6-ethynyl-1,4-dioxepan-6-amine hydrochloride is a chemical compound that belongs to the family of heterocyclic compounds containing a 1,4-dioxepane skeleton. It has the molecular formula C7H12ClNO2 and a molecular weight of 177.6. This compound is known for its unique structure, which includes an ethynyl group and an amine hydrochloride group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for 6-ethynyl-1,4-dioxepan-6-amine hydrochloride are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-1,4-dioxepan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-ethynyl-1,4-dioxepan-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-ethynyl-1,4-dioxepan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethynyl-1,4-dioxepan-6-amine hydrochloride include other heterocyclic compounds with a 1,4-dioxepane skeleton, such as:
- 6-ethynyl-1,4-dioxepan-6-amine
- 6-ethynyl-1,4-dioxepan-6-amine sulfate
- 6-ethynyl-1,4-dioxepan-6-amine phosphate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which gives it unique chemical and biological properties. The presence of the ethynyl group and the amine hydrochloride group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
2703781-67-1 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.